2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride
Description
Properties
Molecular Formula |
C9H16Cl2N2 |
|---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
2-(5-ethylpyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-2-8-3-4-9(5-6-10)11-7-8;;/h3-4,7H,2,5-6,10H2,1H3;2*1H |
InChI Key |
HAOVBQSSPDRMDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)CCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride typically involves the reaction of 5-ethyl-2-pyridinecarboxaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the ethanamine chain. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the dihydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The ethanamine chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted ethanamine derivatives .
Scientific Research Applications
2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride
- CAS No.: 17624-15-6
- Molecular Formula : C₉H₁₄N₂·2HCl
- Molar Mass : 150.22 g/mol (free base)
- Structure : Features a pyridine ring substituted with an ethyl group at the 5-position and an ethanamine side chain at the 2-position, forming a dihydrochloride salt.
Physicochemical Properties :
- The dihydrochloride salt enhances aqueous solubility, a common strategy in pharmaceutical chemistry to improve bioavailability. Limited toxicological data are available, necessitating caution in handling .
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine/Indole Moieties
Key Compounds :
Tryptamine Hydrochloride ([2-(1H-Indol-3-yl)ethanamine hydrochloride]) CAS No.: Not specified in evidence. Structure: Indole ring at the 3-position with ethanamine. Activity: Anti-plasmodial; inhibits HSP90 via hydrogen bonds with GLU527 and TYR604 .
Betahistine Dihydrochloride Impurity C (N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine Trihydrochloride) CAS No.: Not specified. Structure: Dual pyridine rings and an N-methylated ethanamine chain. Differentiation: Increased branching and additional pyridyl groups may enhance steric hindrance compared to the simpler ethylpyridyl substitution in the target compound .
NBOMe Series (Psychoactive Derivatives)
Key Compounds :
25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) CAS No.: 919797-19-4. Structure: Dimethoxyphenyl and methoxybenzyl substituents. Activity: Potent 5-HT2A receptor agonist; linked to severe hallucinations, overdoses, and fatalities . Differentiation: Unlike NBOMes, the target compound lacks the dimethoxybenzyl group, which is critical for 5-HT2A binding. Its ethylpyridyl group likely confers distinct electronic and steric properties.
Heterocyclic Ethanamine Dihydrochlorides
Key Compounds :
2-(5-Methoxy-1H-Benzimidazol-2-YL)ethanamine Dihydrochloride CAS No.: 4078-55-1. Structure: Benzimidazole ring with a methoxy group. Applications: Used in agrochemicals and pharmaceuticals. The benzimidazole core offers rigidity and hydrogen-bonding capacity, unlike the pyridine ring .
2-(1,3-Thiazol-2-YL)ethanamine Dihydrochloride CAS No.: 56933-57-4. Structure: Thiazole ring instead of pyridine.
Halogen-Substituted Analogues
2-(4,6-Dichloro-5-Methylpyrimidin-2-YL)ethanamine Hydrochloride CAS No.: 1196155-46-0. Structure: Dichloro and methyl groups on a pyrimidine ring. Differentiation: Halogens increase lipophilicity, which may enhance blood-brain barrier penetration compared to the ethyl group in the target compound .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural-Activity Relationships (SAR): The ethyl group on pyridine in the target compound balances lipophilicity and solubility, making it a versatile intermediate. However, substitution with bulkier groups (e.g., indole in tryptamine) or electron-withdrawing halogens (e.g., Cl in pyrimidine analogues) significantly alters receptor interactions . NBOMe compounds highlight the critical role of substituents in determining pharmacological effects; minor structural changes can convert a research chemical into a hazardous substance .
- Toxicological Considerations: Limited data exist for 2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride, unlike NBOMes, which are well-documented for acute toxicity and fatalities .
Future Directions :
- Further studies are needed to elucidate the target compound’s receptor targets and metabolic pathways. Comparative crystallography or molecular docking could clarify its interaction mechanisms relative to indole-based HSP90 inhibitors .
Biological Activity
2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride, with the CAS number 17624-15-6, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H16Cl2N2
- Molecular Weight : 223.14274 g/mol
- CAS Registry Number : 17624-15-6
The biological activity of 2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride can be attributed to its interaction with various biological targets. Research indicates that compounds with a pyridine structure often exhibit neuroprotective effects and influence neurotransmitter systems.
- Neuroprotective Effects : Studies have shown that similar compounds can inhibit pathways associated with neuronal degeneration, particularly in models of Parkinson's disease. The inhibition of mixed lineage kinase (MLK) pathways has been identified as a therapeutic strategy for neurodegenerative disorders .
- Anti-fibrotic Activity : There is emerging evidence suggesting that derivatives of pyridine can inhibit collagen synthesis, which is crucial in the context of fibrotic diseases. For example, related compounds have demonstrated the ability to reduce collagen type I alpha 1 (COL1A1) protein expression in hepatic stellate cells, indicating potential applications in treating liver fibrosis .
In Vitro Studies
A summary of key findings from various in vitro studies on the biological activity of 2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride is presented in the table below:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Neuroprotection | SH-SY5Y cell line | Inhibition of MLK pathway reduces cell death |
| Anti-fibrotic Activity | ELISA for COL1A1 expression | Significant reduction in COL1A1 expression |
| Cytotoxicity Assessment | MTT Assay | IC50 values indicate low cytotoxicity at therapeutic concentrations |
Case Studies
- Neurodegenerative Disorders : A study focused on the neuroprotective properties of pyridine derivatives showed that 2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride exhibited concentration-dependent protection against neuronal degeneration induced by neurotoxins like MPTP. This suggests potential therapeutic applications in conditions such as Parkinson's disease .
- Fibrosis Models : In a model assessing liver fibrosis, compounds structurally similar to 2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride were shown to significantly inhibit collagen synthesis and reduce fibrogenesis markers. This indicates a promising avenue for developing anti-fibrotic therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
